1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate
Overview
Description
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol , is known for its unique structure and properties . It is not intended for human or veterinary use and is typically utilized in laboratory settings for various experimental purposes .
Preparation Methods
The synthesis of 1-tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate involves several steps, typically starting with the preparation of the azepane ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies to understand biological pathways and interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
1-Tert-butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in its functional groups and reactivity.
1-tert-butyl 4-ethyl 5-hydroxy azepane-1,4-dicarboxylate: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)10-6-8-15(9-7-11(10)16)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXKSVYGUPMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CCC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649007 | |
Record name | 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-87-2 | |
Record name | 1-tert-Butyl 4-ethyl 5-hydroxyazepane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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